molecular formula C10H10O4 B1358726 Methyl 4-acetyl-3-hydroxybenzoate CAS No. 478169-69-6

Methyl 4-acetyl-3-hydroxybenzoate

Cat. No. B1358726
Key on ui cas rn: 478169-69-6
M. Wt: 194.18 g/mol
InChI Key: LEQKWPMUVFBBAL-UHFFFAOYSA-N
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Patent
US06828330B2

Procedure details

Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate (540 mg, 2.17 mmole) is combined with 4 ml formic acid under nitrogen. The reaction is warmed to 80° C. for 12 h, is cooled to rt, and the volatiles are removed in vacuo. The black residue is chromatographed over 25 g silica gel (230-400 mesh) eluting with 15% EtOAc/hexane. The appropriate fractions are combined and concentrated to provide 350 mg (83%) of methyl 4-acetyl-3-hydroxybenzoate as a pale yellow solid. 1H NMR (CDCl3) δ 2.70, 3.95, 7.54, 7.64, 7.82, 12.10 ppm.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]#[C:13][Si](C)(C)C)[C:5]([O:7][CH3:8])=[O:6].C(O)=[O:19]>>[C:12]([C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[OH:1])(=[O:19])[CH3:13]

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1C#C[Si](C)(C)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to rt
CUSTOM
Type
CUSTOM
Details
the volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
The black residue is chromatographed over 25 g silica gel (230-400 mesh)
WASH
Type
WASH
Details
eluting with 15% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C(=O)OC)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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